5-Chloro-6-methylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDSJLWNQKUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720871 | |
| Record name | 5-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256809-01-4 | |
| Record name | 5-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 5 Chloro 6 Methylpyridine 2 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In 5-Chloro-6-methylpyridine-2-carbonitrile, the nitrile group at the 2-position and the nitrogen atom within the ring activate the chloro-substituent at the 5-position towards nucleophilic aromatic substitution (SNAr).
Substitution at the Chloro-Position
The chlorine atom at the 5-position of this compound can be displaced by a variety of nucleophiles. This substitution is a key transformation for introducing diverse functionalities into the pyridine ring. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrile group and the ring nitrogen.
Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. For instance, the reaction with amines, such as morpholine, proceeds readily to yield the corresponding 5-amino-6-methylpyridine-2-carbonitrile derivatives. Similarly, alkoxides, like sodium methoxide, can be used to introduce alkoxy groups, and thiolates can be employed to form thioethers.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonium (B1175870) Acetate | 5-Amino-6-methylpyridine-2-carbonitrile | Not specified | Not specified | nih.gov |
| Morpholine | 5-(Morpholin-4-yl)-6-methylpyridine-2-carbonitrile | Excess amine, room temperature | Good | researchgate.net |
| Sodium Methoxide | 5-Methoxy-6-methylpyridine-2-carbonitrile | Reflux in methanol (B129727) | Good | researchgate.net |
| Thiophenol | 5-(Phenylthio)-6-methylpyridine-2-carbonitrile | Base (e.g., K2CO3), DMF | Not specified | General knowledge |
Nitrile Group Reactivity in Nucleophilic Additions
The nitrile group of this compound is also a site of reactivity, capable of undergoing nucleophilic additions. One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. For example, heating the compound with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution leads to the formation of 5-chloro-6-methylpicolinic acid. researchgate.nettcichemicals.comgoogle.comresearchgate.net This transformation is a valuable step for further synthetic modifications.
Furthermore, the nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This provides access to 2-(aminomethyl)-5-chloro-6-methylpyridine, a useful intermediate for the synthesis of various biologically active molecules.
Regiochemical Control in Multi-Substituted Pyridines
In multi-substituted pyridines, the regioselectivity of nucleophilic aromatic substitution is governed by the electronic effects of the existing substituents. The pyridine nitrogen atom and electron-withdrawing groups, such as the nitrile group in this compound, direct incoming nucleophiles to the ortho and para positions relative to the activating group. In this specific molecule, the chlorine atom is at the 5-position, which is para to the nitrile group at the 2-position. This positioning makes the C5 carbon highly activated towards nucleophilic attack, leading to selective substitution at this site. The methyl group at the 6-position has a minor electronic effect but can exert some steric influence on the reaction.
Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituent of this compound serves as an excellent handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other coupled structures.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound can be effectively coupled with a range of aryl- and heteroarylboronic acids to produce the corresponding 5-substituted-6-methylpyridine-2-carbonitrile derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate. The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with less reactive chloro-pyridines. researchgate.netresearchgate.netrsc.orgmdpi.com
| Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-6-methylpyridine-2-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Good | General knowledge |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylpyridine-2-carbonitrile | PdCl₂(dppf) | K₃PO₄ | Dioxane | High | google.comlibretexts.org |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-6-methylpyridine-2-carbonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | Good | General knowledge |
Heck and Sonogashira Coupling Reactions
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. researchgate.netgoogle.comresearchgate.netnih.govorganic-chemistry.org While less common for chloropyridines compared to their bromo or iodo counterparts due to the lower reactivity of the C-Cl bond, under optimized conditions with highly active palladium catalysts and specific ligands, this compound can undergo Heck coupling. For instance, reaction with acrylates in the presence of a suitable palladium catalyst can yield the corresponding cinnamate (B1238496) derivatives.
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, is another important transformation. wikipedia.orggoogle.comscirp.orgresearchgate.net Similar to the Heck reaction, the coupling of chloropyridines can be challenging but is achievable with appropriate catalytic systems, often requiring more forcing conditions or specialized ligands. The reaction of this compound with terminal alkynes like phenylacetylene, catalyzed by a palladium-copper system, can afford the corresponding 5-alkynyl-6-methylpyridine-2-carbonitrile derivatives.
| Coupling Partner | Reaction Type | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Styrene | Heck | 5-(2-Phenylvinyl)-6-methylpyridine-2-carbonitrile | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | Moderate | General knowledge |
| Phenylacetylene | Sonogashira | 5-(Phenylethynyl)-6-methylpyridine-2-carbonitrile | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Good | wikipedia.org |
| Trimethylsilylacetylene | Sonogashira | 5-((Trimethylsilyl)ethynyl)-6-methylpyridine-2-carbonitrile | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | Good | wikipedia.org |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction enables the substitution of the chlorine atom with a variety of primary and secondary amines, yielding valuable 5-amino-6-methylpyridine-2-carbonitrile derivatives.
The successful amination of chloropyridines is well-documented and typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. cmu.edu The choice of ligand is crucial for an efficient catalytic cycle, with bulky, electron-rich phosphines often providing the best results. For chloropyridine substrates, ligands such as (o-biphenyl)P(t-Bu)2 and (o-biphenyl)PCy2 have proven effective. cmu.edu The reaction is generally tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.
A typical reaction setup would involve the reaction of this compound with an amine in the presence of a palladium source like Pd(OAc)2 or Pd2(dba)3, a suitable phosphine ligand, and a base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) in an inert solvent like toluene or dioxane. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific amine and the chosen catalyst system. cmu.eduresearchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)2 | (o-biphenyl)P(t-Bu)2 | NaOt-Bu | Toluene | 80-110 | cmu.edu |
| Pd2(dba)3 | (o-biphenyl)PCy2 | K3PO4 | Toluene | 80-110 | cmu.edu |
| Pd(OAc)2 | Xantphos | NaOt-Bu/H2O | Dioxane | RT-100 | researchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization represents an atom-economical approach to modify the pyridine core of this compound, avoiding the need for pre-functionalized starting materials. The electronic nature of the pyridine ring, being electron-deficient, influences the regioselectivity of these transformations.
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroaromatic ring, such as pyridine. princeton.eduresearchgate.net For this compound, the pyridine ring is activated towards radical attack by the electron-withdrawing effects of the ring nitrogen and the nitrile group. The reaction typically proceeds under acidic conditions to protonate the pyridine nitrogen, further enhancing its electrophilicity.
The regioselectivity of the Minisci reaction on pyridines generally favors attack at the C2 and C4 positions. In the case of this compound, the C2 position is already substituted. Therefore, radical addition would be expected to occur primarily at the C4 and C6 positions. However, the C6 position is sterically hindered by the methyl group, and the C-Cl bond at the 5-position might also influence the reactivity. The most likely position for radical attack would be the C4 position.
A wide variety of radicals can be employed in Minisci-type reactions, including alkyl, acyl, and aryl radicals, which can be generated from various precursors such as carboxylic acids, aldehydes, or diazonium salts. researchgate.net
Table 2: Common Radical Precursors for Minisci Reactions
| Radical Type | Common Precursor(s) |
| Alkyl | Carboxylic acids (with AgNO3/persulfate), alkyl iodides |
| Acyl | Aldehydes |
| Aryl | Aryl diazonium salts, arylboronic acids |
Directed C-H activation relies on the use of a directing group to guide a metal catalyst to a specific C-H bond, typically in the ortho position. In this compound, the nitrile group or the pyridine nitrogen itself can act as a directing group.
While the nitrile group is a known directing group for C-H functionalization, its effectiveness can vary depending on the reaction conditions and the metal catalyst employed. Palladium-catalyzed C-H activation directed by nitrogen-containing functional groups is a well-established strategy. beilstein-journals.org For instance, the nitrogen of the pyridine ring can coordinate to a transition metal, facilitating the activation of the C-H bond at the C2 position. However, since this position is already functionalized with a nitrile group, this may not be a productive pathway.
Alternatively, the methyl group at the C6 position could potentially be a site for C-H activation, although this is generally less common than activation of aromatic C-H bonds. More synthetically useful would be the introduction of an external directing group at one of the available positions to achieve regioselective functionalization at a different site. researchgate.netnih.gov
Oxidative C-H functionalization involves the coupling of a C-H bond with a suitable partner in the presence of an oxidant. These reactions can proceed through various mechanisms, often involving transition metal catalysts such as palladium or rhodium. nih.govnih.gov
For this compound, oxidative coupling could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the available C-H positions of the pyridine ring. For example, the Fujiwara-Moritani reaction, an oxidative Heck-type coupling, allows for the alkenylation of arenes. nih.gov The regioselectivity of such reactions on substituted pyridines can be influenced by both electronic and steric factors.
Another approach is the oxidative coupling of two different C-H bonds. While challenging, methods for the cross-dehydrogenative coupling of heteroarenes with other partners are being developed. The inherent reactivity of the C-H bonds in this compound would need to be carefully considered to achieve selective functionalization.
Transformations of the Nitrile Functionality
The nitrile group at the C2 position of this compound is a versatile functional handle that can be converted into a range of other functionalities, most notably carboxylic acids and amides through hydrolysis.
The hydrolysis of nitriles to carboxylic acids or amides can be achieved under either acidic or basic conditions. nih.govrsc.org The reaction proceeds via the initial formation of an amide intermediate, which can sometimes be isolated under controlled conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. bohrium.com The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. Tautomerization then leads to the formation of an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon continued heating in the presence of acid.
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Protonation of the resulting intermediate, followed by tautomerization, yields the amide. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, provides the carboxylic acid.
A specific example of nitrile hydrolysis on a related substrate is the conversion of 5-chloro-3-methylpicolinonitrile to 5-chloro-3-methylpicolinic acid by refluxing with aqueous sodium hydroxide. beilstein-journals.org This indicates that similar conditions would likely be effective for the hydrolysis of this compound to 5-Chloro-6-methylpyridine-2-carboxylic acid.
Table 3: General Conditions for Nitrile Hydrolysis
| Conditions | Reagents | Intermediate Product | Final Product | Reference |
| Acidic | Aq. HCl or H2SO4, heat | Amide | Carboxylic Acid | bohrium.com |
| Basic | Aq. NaOH or KOH, heat | Amide | Carboxylate Salt | rsc.org |
Reduction to Amines
The nitrile group of this compound is readily reduced to a primary amine, yielding (5-chloro-6-methylpyridin-2-yl)methanamine. This transformation is a fundamental reaction in the synthesis of more complex molecules, providing a flexible amino-functionalized intermediate. The reduction can be accomplished using various strong reducing agents or through catalytic hydrogenation.
Commonly employed methods include the use of lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. youtube.com This method is highly effective but requires anhydrous conditions due to the pyrophoric nature of the hydride reagent. youtube.com An alternative and often milder approach is catalytic hydrogenation, which typically involves hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). Other borane-based reagents, like ammonia (B1221849) borane, have also proven effective for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. organic-chemistry.org
Table 1: Reagents for Reduction of Nitrile Group
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (5-chloro-6-methylpyridin-2-yl)methanamine | youtube.com |
| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol) | (5-chloro-6-methylpyridin-2-yl)methanamine | |
| Ammonia Borane (H₃NBH₃) | Thermal conditions, often without a catalyst | Primary Amine | organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | Lewis base activation (e.g., H₂O, HMPA) | Primary Amine | organic-chemistry.org |
Cyclization Reactions Involving the Nitrile Group
The 2-cyanopyridine (B140075) moiety is a valuable synthon for the construction of fused heterocyclic systems. The nitrile group, in conjunction with a suitably functionalized neighboring group at the 6-position, can undergo intramolecular cyclization to form bicyclic structures. While direct cyclization involving the methyl group of this compound is not typical without prior functionalization, its derivatives are reactive precursors.
For instance, 2-amino-3-cyanopyridine (B104079) derivatives are widely used to synthesize fused pyrido[2,3-d]pyrimidines by reacting with reagents like formamide, urea, or thiourea. researchgate.netnih.govresearchgate.net Similarly, if the methyl group of the title compound were converted to a hydrazide, it could undergo intramolecular cyclization to form pyrazolo-[3,4-b]-pyridine derivatives. nih.govnih.gov This type of reaction involves the addition of an internal nucleophile (such as an amine or hydrazide nitrogen) to the electrophilic carbon of the nitrile group. nih.gov Another documented cyclization strategy involves the reaction between 2-cyanopyridines and N-terminal cysteine residues in peptides to form stable thiazoline (B8809763) rings under mild, aqueous conditions. acs.orgnih.gov These examples highlight the potential of the nitrile group in this compound as a key element for building molecular complexity through the formation of fused ring systems. researchgate.net
Reactions at the Methyl Group
The methyl group at the 6-position of the pyridine ring exhibits reactivity analogous to a benzylic position, making it a target for various functionalization reactions.
Side-Chain Functionalization (e.g., Benzylic Halogenation)
The methyl group can be halogenated under free-radical conditions. For example, the related compound 2-chloro-5-methylpyridine (B98176) can be further chlorinated at the methyl group to produce 2-chloro-5-(trichloromethyl)pyridine (B1585791) using chlorine gas in the presence of a free-radical initiator. epo.org This type of side-chain halogenation provides a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) is a key step in the production of various agrochemicals. patsnap.com The resulting halomethylpyridines are reactive intermediates; for instance, 2-(chloromethyl)pyridine (B1213738) derivatives can react with indenyl lithium or sodium cyclopentadienide (B1229720) to form ligands for organometallic complexes. researchgate.net
Table 2: Side-Chain Halogenation of Methylpyridines
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-chloro-5-methylpyridine | Cl₂, free radical initiator | 2-chloro-5-(trichloromethyl)pyridine | epo.org |
| (5-chloropyridin-2-yl)methanol | Thionyl chloride (SOCl₂) | 5-chloro-2-(chloromethyl)pyridine | chemicalbook.com |
Oxidation and Derivatization
The methyl group of this compound can be oxidized to afford higher oxidation state functional groups, primarily the corresponding carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions can effectively convert the methyl group into a carboxyl group, yielding 5-chloro-2-cyanopyridine-6-carboxylic acid. The oxidation of methylpyridines (picolines) to their respective carboxylic acids is a well-established reaction in pyridine chemistry. wikipedia.org
The resulting carboxylic acid is a valuable intermediate for further derivatization. It can undergo standard carboxylic acid reactions, such as esterification or conversion to an acid chloride, which can then be used to form amides and other derivatives. This opens up a pathway to a diverse range of functionalized pyridine compounds. libretexts.org
Table 3: Oxidation of the C6-Methyl Group
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous, acidic or basic, heat | 5-chloro-2-cyanopyridine-6-carboxylic acid | |
| Chromium Trioxide (CrO₃) | Acidic medium (e.g., H₂SO₄) | 5-chloro-2-cyanopyridine-6-carboxylic acid |
Spectroscopic and Advanced Structural Elucidation Techniques for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N) for Connectivity
One-dimensional NMR provides foundational information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule, allowing for the initial assignment of the molecular skeleton.
¹H NMR: In a typical ¹H NMR spectrum of 5-Chloro-6-methylpyridine-2-carbonitrile, distinct signals for the methyl and aromatic protons are expected. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region, estimated to be around δ 2.5–3.0 ppm. The two aromatic protons on the pyridine (B92270) ring would present as distinct signals in the downfield region, typically between δ 7.0–8.5 ppm, with their exact chemical shifts and coupling patterns being dependent on the electronic effects of the chloro, methyl, and nitrile substituents.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. For this compound, characteristic chemical shifts would be observed for the methyl carbon, the aromatic carbons, and the nitrile carbon. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 115–120 ppm. The carbons of the pyridine ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom (C-Cl) anticipated at a downfield shift, potentially around δ 140–150 ppm. The methyl carbon would resonate at a much higher field.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyridine ring and the nitrile group. The chemical shifts would be indicative of the electronic environment of each nitrogen atom, helping to confirm their respective functionalities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons (-CH₃) | 2.5 - 3.0 | Not Applicable |
| Aromatic Protons (H-3, H-4) | 7.0 - 8.5 | Not Applicable |
| Methyl Carbon (-CH₃) | Not Applicable | ~20-30 |
| Aromatic Carbons (C-3, C-4) | Not Applicable | ~120-150 |
| Chloro-substituted Carbon (C-5) | Not Applicable | ~140-150 |
| Nitrile Carbon (-CN) | Not Applicable | 115 - 120 |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Correlational Assignments
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for elucidating the complete bonding network and spatial relationships within the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the two aromatic protons, confirming their neighboring positions on the pyridine ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This would definitively link the signals of the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon atom in the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected from the methyl protons to the C-6 and C-5 carbons of the pyridine ring. The aromatic protons would show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. wikipedia.org In this compound, a NOESY experiment could show a correlation between the methyl protons and the proton at the H-5 position, confirming their close spatial relationship.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₅ClN₂), by comparing the measured mass to the theoretical mass calculated for this formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Fragmentation Pattern Analysis for Structural Insights
Electron impact (EI) or other ionization methods in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), or a hydrogen cyanide molecule (HCN) from the nitrile group. libretexts.orglibretexts.org The relative abundance of the resulting fragment ions can help to confirm the connectivity of the atoms. For instance, the observation of a fragment corresponding to the loss of a methyl group would support the presence of this substituent.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp and strong absorption band is expected in the region of 2220–2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum, typically between 550–750 cm⁻¹. Additionally, bands corresponding to C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring, would be observed. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The C-Cl stretch is also Raman active. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) Stretch | 2220 - 2240 (strong, sharp) | Strong |
| C-H (Aromatic) Stretch | ~3000-3100 | Moderate |
| C-H (Methyl) Stretch | ~2850-2960 | Moderate |
| C=C, C=N (Pyridine Ring) Stretch | ~1400-1600 | Strong |
| C-Cl Stretch | 550 - 750 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. No published studies detailing the single-crystal X-ray diffraction analysis of this specific isomer could be located.
Crystallographic Data Collection and Refinement
As no experimental crystallographic data has been found for this compound, a table of data collection and refinement parameters cannot be provided. Such a table would typically include details such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), data collection temperature, and refinement statistics (e.g., R-factor).
Molecular Conformation and Intermolecular Interactions in Crystalline State
Without the results from an X-ray crystal structure determination, a definitive description of the molecular conformation and the specific intermolecular interactions present in the solid state of this compound cannot be accurately detailed. This analysis would normally describe bond lengths, bond angles, and dihedral angles, as well as any hydrogen bonding, halogen bonding, or π-π stacking interactions that stabilize the crystal lattice.
Computational and Theoretical Chemistry Studies of 5 Chloro 6 Methylpyridine 2 Carbonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the molecule. From the wavefunction, numerous properties such as the molecular orbital energies, electron density distribution, and electrostatic potential can be derived. For 5-Chloro-6-methylpyridine-2-carbonitrile, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Orbital Analysis (HOMO/LUMO) for Reactivity Prediction
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, with higher HOMO energies indicating a greater ease of electron donation. The energy of the LUMO is related to the electron affinity, with lower LUMO energies suggesting a greater ease of electron acceptance. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, a hypothetical HOMO/LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to have significant contributions from the electron-rich pyridine (B92270) ring and potentially the lone pairs of the nitrogen and chlorine atoms. The LUMO is likely to be localized on the electron-deficient parts of the molecule, particularly the carbon atom of the nitrile group and the carbon atoms of the pyridine ring, influenced by the electron-withdrawing effects of the nitrile and chloro substituents.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| EHOMO | -7.5 | Moderate electron-donating capability |
| ELUMO | -1.2 | Good electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 | High kinetic stability |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive sites. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These regions often correspond to lone pairs of electrons on electronegative atoms. Blue colors represent regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials.
In a hypothetical MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group due to their lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. Regions of positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and potentially on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing substituents. This visualization helps in understanding how the molecule would interact with other polar molecules, ions, or biological receptors.
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energetics of these transformations.
Transition State Localization and Energy Barrier Determination
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate.
Computational methods can be used to locate the geometry of the transition state and calculate its energy. This is a critical step in understanding the mechanism of a reaction. For instance, in a nucleophilic substitution reaction on this compound, computational chemists could model the approach of a nucleophile to the pyridine ring, locate the transition state for the displacement of the chlorine atom, and calculate the activation energy for this process. By comparing the energy barriers for different possible reaction pathways, the most likely mechanism can be identified.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediate | +5.0 |
| Second Transition State | +15.0 |
| Products | -10.0 |
Note: This table represents a generic two-step reaction profile and is for illustrative purposes only.
Solvent Effects and Catalysis Modeling
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including individual solvent molecules in the calculation. Modeling solvent effects is crucial for obtaining results that are comparable to experimental observations.
Similarly, the role of a catalyst can be investigated computationally. By modeling the interaction of the reactant molecules with the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction. For reactions involving this compound, computational studies could explore the effects of different solvents on its reactivity or model how a Lewis acid catalyst might activate the pyridine ring towards a particular transformation.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for understanding the electronic properties and reactivity of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular motions, and intermolecular interactions over time.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. chemrevlett.commdpi.com These approaches are foundational in modern drug discovery and computational chemistry, allowing for the prediction of a molecule's behavior without the need for empirical testing. mdpi.com The core principle of QSAR/QSPR is that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity and properties. mdpi.com
For a compound like this compound, a QSAR/QSPR study would involve calculating a series of numerical values, known as molecular descriptors, that quantify different aspects of its three-dimensional structure. These descriptors can be broadly categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. mdpi.com
Once these descriptors are calculated for a series of related pyridine derivatives, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical equation that correlates the descriptors with an observed biological activity (e.g., IC₅₀ values for enzyme inhibition) or a physical property (e.g., solubility). nih.govmdpi.com The resulting equation is the QSAR/QSPR model.
A robust QSAR model can then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced desired characteristics. chemrevlett.com For instance, if a QSAR model for a series of pyridine derivatives indicates that a lower value for the energy of the highest occupied molecular orbital (HOMO) and a positive charge on a specific atom are correlated with higher biological activity, chemists can design new derivatives, including variations of this compound, that possess these features. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These techniques analyze the steric and electrostatic fields surrounding the molecules, providing a 3D map that highlights regions where modifications to the structure would likely lead to an increase or decrease in activity. nih.gov For example, a CoMFA study on substituted pyridine derivatives might reveal that bulky substituents are favored in one region of the molecule for enhanced binding to a biological target, while electronegative groups are preferred in another. nih.gov
To illustrate the application of QSAR principles to a series of hypothetical this compound derivatives, the following data table outlines how molecular descriptors could be correlated with a hypothetical biological activity.
| Compound | Derivative Substitution | LogP | Dipole Moment (Debye) | Predicted Biological Activity (pIC₅₀) |
| 1 | None | 2.1 | 3.5 | 6.2 |
| 2 | 6-ethyl | 2.5 | 3.6 | 6.5 |
| 3 | 6-propyl | 2.9 | 3.7 | 6.8 |
| 4 | 5-fluoro | 2.0 | 4.1 | 6.4 |
| 5 | 5-bromo | 2.4 | 3.4 | 6.3 |
In this illustrative table, a hypothetical QSAR model might suggest that increasing the lipophilicity (LogP) at the 6-position positively influences the predicted biological activity, while also considering the electronic effects of halogen substitution at the 5-position.
Applications As a Key Building Block and Intermediate in Chemical Synthesis
Synthesis of Novel Pyridine-Based Heterocyclic Systems
The rigid framework and multiple reactive sites of 5-Chloro-6-methylpyridine-2-carbonitrile make it an ideal starting point for the synthesis of complex heterocyclic systems. Its functional groups can be selectively manipulated to facilitate the construction of fused rings and linked ring systems like bipyridines.
Fused heterocyclic systems are cornerstones of modern medicinal chemistry, with scaffolds like imidazopyridines and quinazolines appearing in numerous therapeutic agents. nih.govnih.govnih.gov this compound serves as a key precursor for these structures through multi-step synthetic sequences. The true utility of the compound lies in the differential reactivity of its chloro and cyano functional groups, which can be converted into other functionalities required for cyclization reactions.
For instance, the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for their kinase inhibitory and anti-cancer activities, often begins with 2-aminopyridine (B139424) derivatives. nih.govnih.gov The cyano group of this compound can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid and then converted to an amine, while the chloro group can be retained for later-stage modifications or substituted. This creates a custom-substituted 2-aminopyridine ready to undergo cyclization with α-haloketones or other appropriate reagents to form the desired imidazopyridine core. nih.gov
Similarly, quinazolines, which are bicyclic compounds composed of a benzene (B151609) and a pyrimidine (B1678525) ring, are synthesized from precursors like 2-aminobenzonitriles or 2-aminobenzaldehydes. nih.govorganic-chemistry.org While not a direct precursor, the strategic functionalization of this compound allows for the construction of highly substituted intermediates that can be used in complex syntheses. The chloro-substituent is particularly valuable, as it provides a reactive handle for intramolecular cyclization or for introducing diversity into the final molecule, a strategy often employed in the synthesis of complex quinazoline (B50416) derivatives. chem-soc.si
| Functional Group | Transformation Reaction | Resulting Intermediate Functionality | Target Fused Ring System |
|---|---|---|---|
| 2-Cyano (-CN) | Reduction (e.g., with H₂, Raney Ni) | 2-Aminomethyl (-CH₂NH₂) | Precursor for various N-heterocycles |
| 2-Cyano (-CN) | Hydrolysis (e.g., with NaOH) | 2-Carboxylic Acid (-COOH) | Enables amide bond formation for cyclization |
| 5-Chloro (-Cl) | Nucleophilic Substitution (e.g., with NaN₃ then reduction) | 5-Amino (-NH₂) | Key group for Imidazopyridine/Quinazoline synthesis nih.govnih.gov |
| 5-Chloro (-Cl) | Palladium-catalyzed coupling | Carbon-Carbon or Carbon-Nitrogen bond formation | Builds complexity prior to cyclization |
Substituted 2,2′-bipyridines are of immense importance as ligands in coordination chemistry and transition-metal catalysis, as well as components in photosensitizers and supramolecular assemblies. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille couplings, represent powerful and efficient methods for their synthesis. mdpi.comorgsyn.org
In this context, this compound is an excellent coupling partner. The chlorine atom at the 2-position of the pyridine (B92270) ring readily participates in the oxidative addition step of the catalytic cycle. orgsyn.org In a Negishi coupling, a pyridylzinc halide can be coupled with this compound in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding a highly functionalized and unsymmetrical bipyridine. orgsyn.org The reaction conditions are typically mild, and the method shows good tolerance for other functional groups, such as the cyano and methyl groups present on the molecule. mdpi.comorgsyn.org This allows for the direct construction of bipyridine structures that are pre-functionalized for further synthetic elaboration or for direct use in specific applications.
| Coupling Reaction | Key Reagents | Role of this compound | Significance |
|---|---|---|---|
| Negishi Coupling | Organozinc reagent, Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Electrophilic partner (source of the pyridyl halide) orgsyn.org | High yield and functional group tolerance. orgsyn.org |
| Suzuki Coupling | Boronic acid/ester, Pd(0) catalyst, Base | Electrophilic partner mdpi.com | Stable reagents, widely used in pharmaceutical synthesis. mdpi.com |
| Stille Coupling | Organostannane reagent, Pd(0) catalyst | Electrophilic partner orgsyn.org | Effective for complex fragment coupling. |
Precursor for Diversified Organic Molecules
The ability to selectively and sequentially modify the functional groups of this compound makes it an ideal precursor for generating collections of related molecules for research purposes.
Chemical biology and drug discovery rely on the screening of large collections of diverse small molecules, known as chemical libraries, to identify new probes and therapeutic leads. A key strategy in library synthesis is to use a central scaffold that can be easily and systematically decorated with a variety of substituents. This compound is an excellent scaffold for this purpose.
The chloro and cyano groups represent orthogonal reactive handles. For example, a library can be generated by first reacting the starting material with a diverse set of amines or alcohols via nucleophilic aromatic substitution at the chloro position. Subsequently, the cyano group of this new set of molecules can be subjected to a range of transformations (e.g., hydrolysis, reduction, cycloaddition) to introduce a second point of diversity. This combinatorial approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, pyridine derivatives. These libraries, based on a privileged heterocyclic core, are valuable for screening against biological targets like kinases and other enzymes. nih.gov
Structure-based drug design involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind to it with high affinity and selectivity. This process requires the precise synthesis of designed analogues to test computational hypotheses. nih.gov
This compound provides a rigid and well-defined starting point for such synthetic efforts. Its established stereochemistry and substitution pattern are critical starting parameters for computational modeling. Once a lead compound is identified, medicinal chemists can use this building block to synthesize a series of analogues where specific modifications are made to probe interactions with the target's binding site. The chloro group can be replaced with moieties designed to interact with a specific hydrophobic pocket, while the cyano group can be converted into a hydrogen bond donor or acceptor. The ability to perform molecular docking analysis on potential derivatives and then synthetically access them from a common precursor like this compound is a powerful paradigm in modern drug discovery. nih.govchem-soc.si
| Compound Feature | Role in Structure-Based Design | Example Application |
|---|---|---|
| Rigid Pyridine Core | Provides a defined scaffold for computational modeling. | Serves as the foundational structure for docking into a protein's active site. |
| 5-Chloro Group | A reactive site for introducing designed substituents. chem-soc.si | Substitution with groups to enhance binding affinity or selectivity. |
| 2-Cyano Group | A versatile handle for functional group interconversion. | Conversion to an amide or amine to form key hydrogen bonds with the target. nih.gov |
| 6-Methyl Group | Provides steric bulk and influences electronic properties. | Fills a specific pocket or provides a non-polar interaction point. |
Role in the Research and Development of Agrochemical Precursors
The pyridine ring is a critical "chip" in the development of modern pesticides. agropages.com Pyridine-based agrochemicals, often referred to as fourth-generation pesticides, are prized for their high efficiency, low toxicity, and improved environmental profiles. agropages.com Chlorinated methylpyridines are particularly vital intermediates in this industry.
For example, the related compound 2-chloro-5-methylpyridine (B98176) is a key precursor in the synthesis of important herbicides, including those in the fluazifop-butyl (B166162) series. agropages.comepo.orggoogle.com It is also a starting material for producing 2-chloro-5-trifluoromethyl pyridine (CTF), an essential intermediate for several advanced agrochemicals. agropages.com
This compound fits directly into this industrial landscape as a valuable precursor. The 2-chloro-5-methylpyridine core structure is present (albeit with a different substitution pattern at positions 5 and 6), and the additional cyano group provides a versatile handle for creating novel analogues. This allows researchers in agrochemical development to explore new chemical space, potentially leading to the discovery of pesticides with improved properties, different modes of action, or enhanced selectivity. The robust and scalable syntheses developed for pyridine intermediates make this an economically viable approach for industrial research and development. agropages.comgoogle.com
Intermediate in the Synthetic Pathways to Pharmaceutical Precursors
The pyridine nucleus is a common structural motif in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other intermolecular interactions with biological targets. lbl.gov Halogenated pyridine derivatives, such as this compound, are particularly important as they serve as versatile intermediates in the synthesis of more complex drug molecules. The chloro substituent provides a reactive handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions.
For instance, the synthesis of certain anti-diabetic drugs of the thiazolidinedione class, such as rosiglitazone (B1679542) and pioglitazone, involves the use of substituted pyridine intermediates. pipzine-chem.com Although not directly synthesized from this compound, the synthetic strategies for these drugs highlight the importance of chloropyridine precursors. In a related context, the development of novel kinase inhibitors often relies on the construction of a core scaffold, and chloro-substituted pyridines are frequently employed for this purpose. The reactivity of the chlorine atom allows for its displacement by amines, alcohols, or thiols, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity.
Furthermore, substituted pyridine carbonitriles are known precursors to a variety of bioactive heterocyclic systems. For example, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) is a key starting material in the synthesis of the broad-spectrum antibiotic Gemifloxacin. researchgate.net This underscores the utility of the chloro and cyano groups in facilitating the construction of the fused ring system characteristic of this class of antibiotics. The reactivity of this compound is expected to be similar, making it a valuable building block for the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. nih.gov The presence of the cyano group can enhance the reactivity of the molecule and facilitate further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com
Exploration in Materials Chemistry for Functional Molecules
The unique electronic properties of the pyridine ring, combined with the influence of various substituents, have led to the exploration of pyridine derivatives in the field of materials chemistry. While direct applications of this compound in materials science are not yet widely reported in the literature, the broader class of pyridine-carbonitrile compounds has shown significant promise in the development of functional organic materials.
Recent research has demonstrated that molecules incorporating a pyridine-carbonitrile moiety can serve as highly effective emitters in organic light-emitting diodes (OLEDs). Specifically, derivatives such as triarylamine-pyridine-carbonitriles and carbazole-pyridine-carbonitriles have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF). nih.govacs.org This property allows for the efficient conversion of electrical energy into light, leading to OLEDs with high external quantum efficiencies. nih.gov The pyridine-carbonitrile core in these molecules acts as an electron-accepting unit, which, when combined with an appropriate electron-donating moiety, can lead to a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. acs.org
The design and synthesis of new organic semiconductors for applications in organic electronics is an active area of research. lbl.gov Pyridine-containing compounds are being investigated for their potential as electron-transporting materials due to the electron-deficient nature of the pyridine ring. The solubility and film-forming properties of these materials can be tuned by the introduction of appropriate substituents. Although the exploration of this compound in this context is still in its early stages, its combination of a pyridine ring, a cyano group, and a halogen atom suggests that it could be a valuable building block for the synthesis of novel organic electronic materials. The chloro-substituent, in particular, offers a convenient point for further functionalization to create more complex molecular architectures with tailored electronic and photophysical properties.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant evolution in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgmdpi.com For a compound like 5-Chloro-6-methylpyridine-2-carbonitrile, these technologies offer compelling advantages.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This level of control is particularly beneficial for reactions involving substituted pyridines, where managing exotherms and ensuring regioselectivity can be challenging. The synthesis of pyridinium (B92312) salts, for example, has been shown to be accelerated using flow techniques, achieving high yields in short residence times. rsc.org Adapting the synthesis and subsequent functionalization of this compound to flow processes could lead to higher purity products and more efficient scale-up.
Automated synthesis platforms, often coupled with flow reactors, are becoming increasingly vital in drug discovery and materials science. youtube.com These systems can perform multi-step syntheses and purifications with minimal human intervention, accelerating the discovery of new molecules. By incorporating this compound into automated workflows, researchers can rapidly generate libraries of derivatives for screening in various applications. The use of pre-filled reagent cartridges and programmable protocols simplifies the process, making complex chemistry more accessible to a broader range of scientists. youtube.com The integration of real-time data analysis, such as NMR spectroscopy, into these automated systems further enhances their power, allowing for rapid optimization of reaction conditions. rsc.org
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is central to the synthesis and functionalization of heterocyclic compounds like pyridines. nih.govorganic-chemistry.org The development of new catalysts is crucial for unlocking the full synthetic potential of this compound, particularly for achieving selective transformations at specific positions on the pyridine (B92270) ring.
Transition-metal catalysis, especially with palladium, copper, and ruthenium, has been instrumental in developing methods for C-H functionalization and cross-coupling reactions on pyridine rings. beilstein-journals.orgrsc.org For this compound, the chlorine atom serves as a handle for traditional cross-coupling reactions (e.g., Suzuki, Stille). However, emerging research focuses on the direct functionalization of C-H bonds, which is a more atom-economical approach. nih.gov Developing catalysts that can selectively activate the C-H bonds at positions 3 or 4, while the chloro and nitrile groups remain intact, is a significant area of research. For instance, palladium-catalyzed methods have been developed for the remote C5-arylation of 2-aminopyrimidines, demonstrating the potential for site-selective functionalization of related nitrogen heterocycles. rsc.org
The efficiency of these catalytic systems is often dictated by the design of the ligands coordinated to the metal center. Research into new ligand scaffolds aims to improve catalyst stability, activity, and selectivity. Furthermore, the use of more sustainable and earth-abundant metals, such as iron, as catalysts is a growing trend in green chemistry. beilstein-journals.org Nanocatalysts are also gaining attention for their high surface area and unique catalytic properties in the synthesis of pyridine derivatives. researchgate.net
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.govrsc.org For this compound, enzyme-mediated reactions could provide pathways to valuable derivatives that are difficult to access through conventional synthesis.
A key area of interest is the enzymatic transformation of the nitrile group. Enzymes from the nitrile metabolism, such as nitrile hydratases and nitrilases, can convert nitriles into amides or carboxylic acids, respectively, often under mild conditions and with high enantioselectivity. nih.govcas.czuni-stuttgart.de This offers a route to synthesize 5-chloro-6-methylpyridine-2-carboxamide or 5-chloro-6-methylpyridine-2-carboxylic acid, which are important intermediates. The enantioselectivity of these enzymes is particularly valuable for producing chiral molecules for the pharmaceutical industry. nih.gov
Beyond the nitrile group, biocatalytic approaches are being developed for the synthesis and functionalization of the pyridine ring itself. Research is underway to develop biocatalytic routes from sustainable sources to substituted pyridines. ukri.org For example, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org While direct application to this compound is yet to be demonstrated, these studies highlight the potential for enzymatic systems to perform selective oxidations or other modifications on the pyridine core. The discovery of enzymes that can catalyze the conversion of carboxylic acids directly to nitriles also presents a new paradigm for nitrile biosynthesis that could be harnessed for synthetic purposes. nih.gov
Challenges and Opportunities in Site-Selective Functionalization
The ability to introduce new functional groups at specific positions on the pyridine ring is critical for modifying the properties of a molecule. However, the inherent electronic properties of the pyridine ring make site-selective functionalization a significant challenge. nih.govbohrium.com The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions, while directing nucleophilic attack to these same positions.
For this compound, the existing substituents direct further reactions. The chloro group at C5 can be replaced via nucleophilic aromatic substitution, and the methyl group at C6 can be functionalized. However, achieving functionalization at the C3 and C4 positions requires more sophisticated strategies.
Recent advances have provided new tools to address this challenge. Visible-light-driven photocatalysis has emerged as a powerful method for the site-selective functionalization of pyridinium derivatives under mild, transition-metal-free conditions. nih.govacs.orgkaist.ac.kr By changing the radical source, it is possible to switch the site of functionalization between the C2 and C4 positions. nih.govkaist.ac.kr Other strategies involve temporary dearomatization of the pyridine ring to alter its reactivity, allowing for meta-selective functionalization. bohrium.com The development of methods for the selective functionalization of pyridines via heterocyclic phosphonium (B103445) salts also presents new opportunities. acs.org These advanced methods could be applied to this compound to generate a diverse range of novel structures that were previously inaccessible.
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine-based ligands are fundamental building blocks in this field, used to construct complex architectures like macrocycles, cages, and polymers through coordination-driven self-assembly with metal ions. oup.comrsc.orgresearchgate.netpsu.edufu-berlin.de
This compound possesses two key features for supramolecular chemistry: the pyridine nitrogen atom, which is a classic coordination site for metals, and the nitrile group. The nitrile group can also participate in non-covalent interactions, including coordination to metals and uncommon nitrile-nitrile interactions, which can help stabilize supramolecular structures. researchgate.netresearchgate.net
The combination of a pyridine ring and other functional groups allows for the design of ligands that can self-assemble into discrete, well-defined architectures when mixed with metal ions like palladium(II). rsc.orgresearchgate.netpsu.edufu-berlin.de By acting as a ligand, derivatives of this compound could be used to form metallo-supramolecular polygons and other complex structures. fu-berlin.de The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally related to what could be derived from the nitrile group, highlights the importance of such building blocks for creating self-assembling super-architectures. nih.gov The ability to create chiral ligands from pyridine-type molecules further expands the possibilities for stereoselective synthesis and the construction of chiral supramolecular assemblies. chimia.ch The development of new synthetic strategies to access pyridine-based ligands is therefore of great importance to this field. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-6-methylpyridine-2-carbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The compound is typically synthesized via chlorination of precursor pyridine derivatives. For example, phosphoryl chloride (POCl₃) is a widely used chlorinating agent, as demonstrated in the conversion of 6-methylpyridine derivatives to chloro-substituted analogs under reflux conditions . Optimization involves controlling reaction temperature (e.g., 80–110°C) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization improves yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR distinguishes nitrile carbons (δ 115–120 ppm) and chloro-substituted carbons (δ 140–150 ppm).
- IR Spectroscopy: A sharp nitrile (C≡N) stretch near 2220–2240 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ are diagnostic .
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the standard protocols for assessing the purity of this compound?
- Methodological Answer: Purity is assessed via chromatographic methods:
- Gas Chromatography (GC): Effective for volatile analogs (e.g., 2-Chloro-5-methylpyridine, >98% purity achieved using GC) .
- HPLC: Reversed-phase C18 columns with UV detection at 254 nm resolve nitrile-containing compounds.
- Elemental Analysis: Validates C, H, N, and Cl content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Systematic structure-activity relationship (SAR) studies are critical. For example, derivatives with piperidine rings or cyanopyridine moieties (e.g., 5-Chloro-2-(4-cyanopyridin-2-yl) analogs) show enhanced binding to enzymes like kinases . Contradictions arise from variations in assay conditions (e.g., pH, solvent). To resolve discrepancies:
- Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).
- Use isogenic cell lines to minimize biological variability.
- Validate activity via orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays) .
Q. What computational strategies are recommended for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chloro group at position 5 and nitrile at position 2 are reactive centers for substitutions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates (e.g., polar aprotic solvents like DMF stabilize nitrile groups).
- Retrosynthetic Analysis: Use tools like Synthia™ or Reaxys® to propose pathways involving cross-coupling (e.g., Suzuki-Miyaura for aryl derivatization) .
Q. How does the electronic environment of the pyridine ring influence the regioselectivity of substitution reactions in this compound?
- Methodological Answer: The electron-withdrawing nitrile group at position 2 directs electrophilic substitutions to the para position (position 5), while the methyl group at position 6 exerts steric hindrance. For example:
- Nucleophilic Aromatic Substitution (SNAr): Ammonium acetate selectively replaces the chloro group at position 5 due to the nitrile’s meta-directing effect .
- Cross-Coupling Reactions: Suzuki-Miyaura reactions favor position 3 due to lower steric bulk compared to position 6 .
Q. How can researchers design derivatives of this compound to enhance specific biological activities?
- Methodological Answer:
- Functional Group Addition: Introduce piperidine or indole moieties to improve solubility and target binding (e.g., 4-(2,4-Dichlorophenyl)-6-indole analogs show kinase inhibition) .
- Bioisosteric Replacement: Replace the chloro group with fluoro to enhance metabolic stability (see analogs in ).
- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to optimize interactions with active sites (e.g., hydrogen bonding with nitrile and hydrophobic interactions with methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
